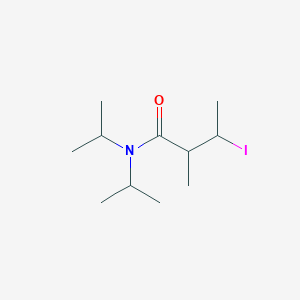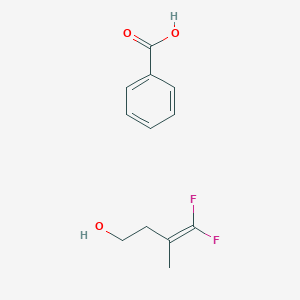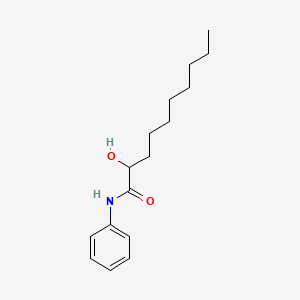
2-hydroxy-N-phenyldecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-phenyldecanamide is an organic compound with the molecular formula C16H25NO2 It belongs to the class of amides and is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to the decanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-phenyldecanamide typically involves the reaction of decanoic acid with aniline in the presence of a dehydrating agent. One common method is the use of thionyl chloride (SOCl2) to convert decanoic acid to decanoyl chloride, which then reacts with aniline to form the desired amide. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-hydroxy-N-phenyldecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.
科学的研究の応用
2-hydroxy-N-phenyldecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of 2-hydroxy-N-phenyldecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may influence signaling pathways involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
2-hydroxy-N-phenylacetamide: Similar structure but with a shorter acyl chain.
2-hydroxy-N-phenylbutanamide: Similar structure but with a different acyl chain length.
N-phenylacetamide: Lacks the hydroxyl group.
Uniqueness
2-hydroxy-N-phenyldecanamide is unique due to its specific combination of a hydroxyl group, a phenyl group, and a decanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
141329-99-9 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
2-hydroxy-N-phenyldecanamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-10-13-15(18)16(19)17-14-11-8-7-9-12-14/h7-9,11-12,15,18H,2-6,10,13H2,1H3,(H,17,19) |
InChIキー |
ILHBRIMAVRQOLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(=O)NC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


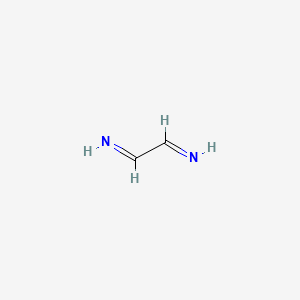
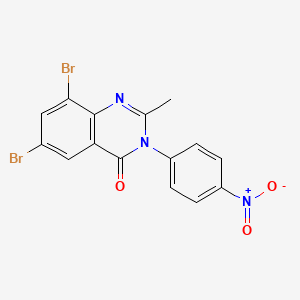
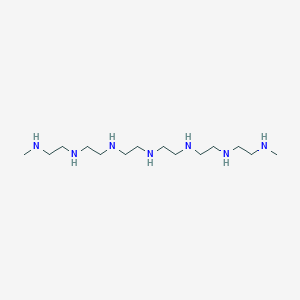
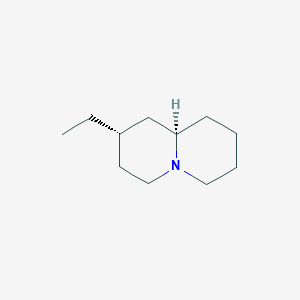
![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
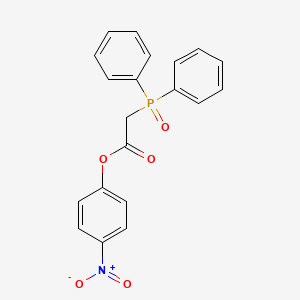
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)

